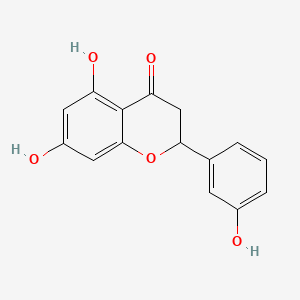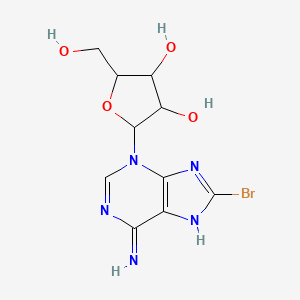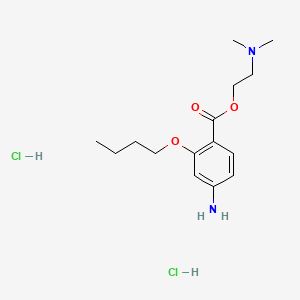
5,7,3'-Trihydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities. It is a type of flavanone, a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 3’ on the flavanone structure. It exhibits various biological activities, including antioxidant and apoptotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, followed by cyclization and hydroxylation steps. For instance, starting from appropriate benzaldehyde and acetophenone derivatives, the intermediate chalcone can be formed, which is then cyclized to form the flavanone structure. Subsequent hydroxylation at specific positions yields 5,7,3’-Trihydroxyflavanone .
Industrial Production Methods
Industrial production of flavanones, including 5,7,3’-Trihydroxyflavanone, often involves large-scale extraction from plant sources. For example, citrus fruits are a rich source of flavanones, and extraction methods such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
5,7,3’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’-Trihydroxyflavanone, each with distinct biological activities .
Scientific Research Applications
5,7,3’-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.
Biology: It exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 5,7,3’-Trihydroxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Apoptotic Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Naringenin (5,7,4’-Trihydroxyflavanone): Similar structure but with a hydroxyl group at the 4’ position instead of 3’.
Hesperetin (5,7,3’-Trihydroxy-4’-methoxyflavanone): Similar structure with an additional methoxy group at the 4’ position.
Uniqueness
5,7,3’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. Its combination of antioxidant, apoptotic, and anti-inflammatory properties makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104732-07-2 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 |
InChI Key |
NJWJQMLMBXIOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















